molecular formula C11H17NO5 B018285 Boc-L-pyroglutamic acid methyl ester CAS No. 108963-96-8

Boc-L-pyroglutamic acid methyl ester

Cat. No. B018285
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Boc-L-pyroglutamic acid methyl ester involves several key steps, including chemoselective Michael reactions and alkylation. A notable method involves the chemoselective Michael reaction of N-Boc-L-methyl pyroglutamate with LiHMDS to generate enolates, which then react with Michael acceptors to produce spiro-bis-γ-lactams. These compounds are of interest as β-turn mimetics (Braña et al., 2002). Another approach includes alkylation of the monoenolate of N-Boc-L-pyroglutamic acid methyl ester with benzylic halides, leading to a variety of anti-C-4-alkylated products, further manipulated to yield fused 1-azacyclodihydroindene derivatives with diverse functionalities (Hanessian et al., 2003).

Molecular Structure Analysis

The molecular structure of Boc-L-pyroglutamic acid methyl ester and its derivatives has been analyzed through various synthetic strategies, demonstrating the compound's versatility in creating complex molecular architectures. These structures are characterized by their cyclic nature and the presence of functional groups that allow for further chemical modifications.

Chemical Reactions and Properties

Boc-L-pyroglutamic acid methyl ester participates in numerous chemical reactions, showcasing its reactivity and utility as a synthetic intermediate. For instance, its reaction with electrophiles without epimerization of the chiral center highlights its stereoselective reaction capabilities, yielding trans isomers exclusively with certain electrophiles (Ezquerra et al., 1993).

Safety And Hazards

Boc-L-Pyroglutamic acid methyl ester causes serious eye irritation and may cause an allergic skin reaction . In case of contact with eyes or skin, it is advised to rinse cautiously with water for several minutes and get medical advice/attention if irritation or rash occurs . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection .

Future Directions

The synthetic method of Boc-L-Pyroglutamic acid methyl ester has advantages of simple operation and low cost . Therefore, this method is suitable for large-scale industrial production .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446511
Record name Boc-L-pyroglutamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-pyroglutamic acid methyl ester

CAS RN

108963-96-8
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108963-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-pyroglutamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-pyroglutamic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Boc-L-pyroglutamic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Boc-L-pyroglutamic acid methyl ester
Reactant of Route 4
Boc-L-pyroglutamic acid methyl ester
Reactant of Route 5
Boc-L-pyroglutamic acid methyl ester
Reactant of Route 6
Reactant of Route 6
Boc-L-pyroglutamic acid methyl ester

Citations

For This Compound
7
Citations
S Hanessian, G Papeo, M Angiolini… - The Journal of …, 2003 - ACS Publications
… Alkylation of the monoenolate of N-Boc-l-pyroglutamic acid methyl ester with a variety of benzylic halides and their homologues gave the corresponding anti-C-4-alkylated products as …
Number of citations: 40 pubs.acs.org
S Tsubotani, Y Funabashi, M Takamoto, S Hakoda… - Tetrahedron, 1991 - Elsevier
… N-Boc-L-Glutamic acid dimethyl ester (13) and NBoc-L-pyroglutamic acid methyl ester (14) were prepared from L-glutamic acid by methods like those described in literature.gtlO) …
Number of citations: 57 www.sciencedirect.com
RH Verschueren, P Gilles, S Van Mileghem… - Organic & …, 2021 - pubs.rsc.org
… Boc-L-pyroglutamic acid methyl ester was isolated quantitatively as free base 18 rather than … This was confirmed by deprotection of Boc-L-pyroglutamic acid methyl ester and N-Boc …
Number of citations: 8 pubs.rsc.org
S Hanessian, S Claridge… - The Journal of Organic …, 2002 - ACS Publications
… In fact, the treatment of the lithium, potassium, or magnesium enolates of N-Boc-l-pyroglutamic acid methyl ester 7 (Scheme 1) with isopropyl iodide failed to give any of the desired 4-…
Number of citations: 57 pubs.acs.org
G Giblin, A Heseltine, W Kiesman… - … Process Research & …, 2020 - ACS Publications
… A separate vessel was charged with N-Boc l-pyroglutamic acid methyl ester (5) (9 kg) and THF (45 L) under nitrogen, and the solution was cooled to −65 C. The above Grignard solution …
Number of citations: 6 pubs.acs.org
W Xi, L Du, L Zhang, H Sun - The Journal of Organic Chemistry, 2020 - ACS Publications
… Briefly, Boc protected amine 16 was prepared from N-Boc-l-pyroglutamic acid methyl ester 15 in three steps according to the literature reported method as a mixture of two isomers (cis:…
Number of citations: 1 pubs.acs.org
A Arjona, R Castaner, J Bolos - Drugs of the Future, 2009 - access.portico.org
… DMAP in acetonitrile affords N-Boc-L-pyroglutamic acid methyl ester (III). Subsequent treatment of pyroglutamate (III) with Bredereck’s reagent in hot DME yields the [(dimethylamino)…
Number of citations: 23 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.